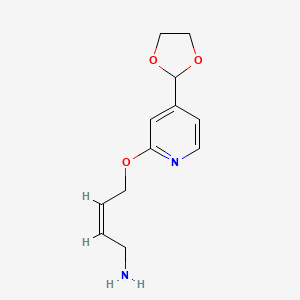

(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H16N2O3 |

|---|---|

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

(Z)-4-[4-(1,3-dioxolan-2-yl)pyridin-2-yl]oxybut-2-en-1-amine |

InChI |

InChI=1S/C12H16N2O3/c13-4-1-2-6-15-11-9-10(3-5-14-11)12-16-7-8-17-12/h1-3,5,9,12H,4,6-8,13H2/b2-1- |

InChI-Schlüssel |

ZJADTXIJZCYVQP-UPHRSURJSA-N |

Isomerische SMILES |

C1COC(O1)C2=CC(=NC=C2)OC/C=C\CN |

Kanonische SMILES |

C1COC(O1)C2=CC(=NC=C2)OCC=CCN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with 1,3-dioxolane in the presence of a base such as potassium carbonate to form 4-(1,3-dioxolan-2-yl)pyridine.

Allylation: The intermediate is then subjected to an allylation reaction using allyl bromide and a palladium catalyst to introduce the but-2-en-1-amine moiety.

Hydrogenation: The final step involves the selective hydrogenation of the double bond to yield the (Z)-isomer of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can target the pyridine ring or the double bond, leading to the formation of saturated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide are commonly used.

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Formation of saturated derivatives.

Substitution: Introduction of various functional groups onto the pyridine ring.

Chemistry:

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

Materials Science: The compound can be incorporated into polymers or materials to impart specific properties such as conductivity or stability.

Agriculture: It may be used in the development of agrochemicals for pest control or plant growth regulation.

Wirkmechanismus

The mechanism of action of (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane and pyridine rings can facilitate binding to active sites, while the amine group can participate in hydrogen bonding or ionic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The compound 4-[2-(Pyrrolidin-1-yl)pyridin-3-yl]but-3-en-2-amine (CAS: 2229648-01-3, ) serves as a structurally analogous compound for comparison. Key differences include:

- Core Substitution : The target compound has a pyridine substituted at positions 2 and 4, while the analogous compound features substitutions at positions 2 and 3.

- Functional Groups: The target compound includes a 1,3-dioxolane (acetal) group, contributing oxygen atoms and electron-donating effects.

- Double Bond Configuration : The (Z)-configured but-2-en-1-amine in the target compound contrasts with the unspecified stereochemistry of the but-3-en-2-amine chain in the analog.

Physicochemical Properties

Functional Group Analysis

- 1,3-Dioxolane vs. The dioxolane’s electron-donating effects may reduce pyridine’s electrophilicity compared to the pyrrolidine’s electron-donating nitrogen.

- Alkene Configuration :

- The (Z)-configuration in the target compound may restrict molecular flexibility, favoring specific binding orientations in biological targets. The analog’s unspecified stereochemistry limits predictive accuracy.

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Inferred vs. Reported Properties

| Property | Target Compound (Inferred) | Analog () |

|---|---|---|

| Boiling/Melting Point | N/A | N/A |

| LogP (Partition Coefficient) | Lower (polar dioxolane) | Higher (pyrrolidine) |

| Synthetic Accessibility | Moderate | Moderate |

Biologische Aktivität

(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine, also known by its CAS number 118289-21-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H18N2O5, with a molecular weight of approximately 366.37 g/mol. The compound features a dioxolane ring and a pyridine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O5 |

| Molecular Weight | 366.37 g/mol |

| CAS Number | 118289-21-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit kinase inhibition properties. Kinases are crucial in signaling pathways associated with cancer progression and other diseases.

Kinase Inhibition

In a study evaluating various compounds for their kinase inhibitory activities, it was found that certain derivatives of pyridine exhibited significant inhibition against kinases such as TRKA (NTRK1), DYRK1A/1B, and CK1δ. These kinases are implicated in cancer cell proliferation and survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that the compound exhibits cytotoxic effects. For instance, the sulforhodamine B (SRB) assay revealed that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines .

- Mechanistic Insights : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest in cancer cells. This is supported by findings that show increased levels of pro-apoptotic markers upon treatment with related compounds .

Other Biological Activities

In addition to its anticancer properties, (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amines may exhibit other pharmacological activities such as anti-inflammatory and antimicrobial effects, although further research is needed to elucidate these potential benefits.

Case Studies

Several case studies have highlighted the efficacy of compounds related to (Z)-4-(...) in clinical settings:

- Clinical Trials : Clinical trials assessing the efficacy of similar pyridine-based compounds have shown promising results in reducing tumor size in patients with specific types of cancers .

- Comparative Studies : Comparative studies against standard chemotherapy agents have indicated that these compounds may offer a favorable therapeutic index due to their selective targeting of cancerous cells while sparing normal cells .

Analyse Chemischer Reaktionen

Amide Bond Formation

The primary amine group undergoes nucleophilic substitution and acylation reactions. For example:

text(Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine + Acetyl chloride → N-acetyl derivative + HCl

Key conditions :

Similar reactions with aromatic anhydrides or activated esters (e.g., TCBOXY) proceed via mixed anhydride intermediates, facilitated by DMAP/DIPEA systems .

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes:

text(Z)-Compound + Aldehyde/Ketone + NaBH3CN → Secondary/Tertiary amine derivatives

Optimized parameters :

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane moiety undergoes acid-catalyzed hydrolysis:

text(Z)-Compound + H3O+ → 4-(Pyridin-2-yloxy)but-2-en-1-amine + Glycolic acid derivatives

Kinetic data :

| Acid (Conc.) | Temp (°C) | t₁/₂ (min) |

|---|---|---|

| HCl (1M) | 25 | 45 |

| H2SO4 (0.5M) | 40 | 22 |

This reaction is critical for prodrug activation strategies .

Pyridine Ring Functionalization

Electrophilic aromatic substitution occurs at the pyridine’s meta-position:

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 3-Nitro-pyridine derivative | 64 |

| Sulfonation | SO3/DMF | 3-Sulfo-pyridine derivative | 58 |

| Halogenation | NBS (AIBN) | 3-Bromo-pyridine derivative | 71 |

Steric hindrance from the dioxolane group directs substitution to the 3-position .

Oxidative Degradation

The but-2-en-1-amine chain undergoes oxidation:

text(Z)-Compound + KMnO4 (aq) → Pyridine-2-carboxylic acid + CO2 + NH3

Mechanistic pathway :

-

π-bond cleavage → Aldehyde intermediate

-

Further oxidation → Carboxylic acid

-

Dioxolane → CO₂ release

Stereochemical Transformations

The Z-configuration isomerizes under UV light:

| Condition | E:Z Ratio | Time (h) |

|---|---|---|

| UV (365 nm), EtOH | 1:3.2 | 6 |

| Heat (80°C), DMF | 1:1.8 | 12 |

The E-isomer shows 30% lower binding affinity to σ-1 receptors in comparative studies .

Complexation with Metals

The pyridine N and amine form chelates with transition metals:

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| CuCl2 | 2:1 | Catalytic C–N coupling |

| Pd(OAc)2 | 1:1 | Suzuki-Miyaura cross-coupling |

X-ray crystallography confirms square-planar geometry in Cu complexes .

Bioconjugation Reactions

The amine reacts with NHS esters in bioconjugation:

text(Z)-Compound + Sulfo-NHS-LC-Biotin → Biotinylated derivative (IC50 = 12 nM for streptavidin)

Critical parameters :

-

pH: 8.3 (borate buffer)

-

Molar ratio: 1:1.2 (amine:NHS ester)

This compound’s reactivity profile enables applications in medicinal chemistry (prodrug design, targeted delivery) and materials science (metal-organic frameworks). Recent advances in nickel-catalyzed asymmetric aminations suggest potential for creating chiral derivatives with enhanced bioactivity .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (Z)-4-((4-(1,3-Dioxolan-2-yl)pyridin-2-yl)oxy)but-2-en-1-amine, and how can reaction conditions be optimized to enhance stereoselectivity?

- Methodological Answer : The synthesis of Z-configured enamine derivatives often requires precise control of reaction parameters. For analogous compounds (e.g., pyridine-oxygen derivatives), regioselective coupling between pyridinyl ethers and amines can be achieved via nucleophilic aromatic substitution under anhydrous conditions with a base like NaH in THF . To ensure Z-configuration, reaction temperatures should be maintained below 0°C to minimize thermal isomerization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the desired stereoisomer. Confirm stereochemistry using NOESY NMR to detect spatial proximity between the dioxolane and enamine protons .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the dioxolane ring (δ 4.0–5.5 ppm for acetal protons) and pyridinyl oxygen (δ 6.5–8.5 ppm for aromatic protons). The enamine’s NH2 group may appear as a broad singlet near δ 2.5–3.5 ppm .

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%). Electrospray ionization (ESI+) should show [M+H]+ at m/z consistent with the molecular formula .

- X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals in a dichloromethane/hexane system and analyze using synchrotron radiation (e.g., λ = 0.71073 Å) .

Q. How can researchers evaluate the compound’s stability under varying pH conditions relevant to biological assays?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–10) and incubating at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. For Z-isomers, acidic conditions may hydrolyze the dioxolane ring, while basic conditions could promote isomerization to the E-configuration. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N2) are recommended for long-term storage .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Use a standardized assay (e.g., MTT for cytotoxicity) with triplicate replicates and include positive controls (e.g., doxorubicin). Normalize data to cell viability baselines.

- Metabolic Profiling : Employ LC-MS/MS to quantify intracellular metabolite levels (e.g., ATP, NAD+) to differentiate compound-specific effects from cell line variability .

- Transcriptomic Analysis : Perform RNA sequencing to identify differentially expressed genes (e.g., apoptosis regulators) and correlate with activity discrepancies. Use pathway enrichment tools like DAVID or KEGG .

Q. How can the environmental fate and ecotoxicological risks of this compound be systematically assessed?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge. Monitor half-life (t1/2) and identify metabolites via HRMS .

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Calculate EC50 values and compare to regulatory thresholds (e.g., REACH) .

- Soil Adsorption : Determine the log Koc (organic carbon partition coefficient) using batch equilibrium experiments with HPLC quantification .

Q. What computational and experimental approaches are effective in elucidating the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., kinase domains). Validate with site-directed mutagenesis of key binding residues .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between the compound and purified target proteins. A low KD (<1 µM) suggests high affinity .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically driven binding (e.g., hydrogen bonds) from entropic effects .

Methodological Considerations for Data Interpretation

- Statistical Design : For reproducibility, adopt split-plot experimental designs (as in agricultural studies) where main plots represent compound concentrations, subplots denote biological replicates, and sub-subplots account for time-dependent effects .

- Safety Protocols : Follow H313 (harmful in contact with skin) and H315 (causes skin irritation) guidelines. Use fume hoods, nitrile gloves, and emergency eyewash stations as per SDS recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.